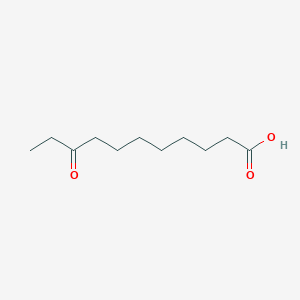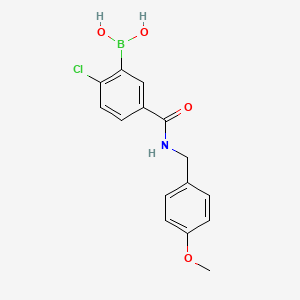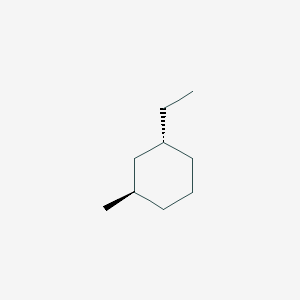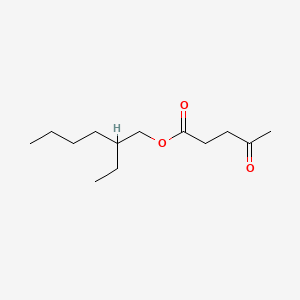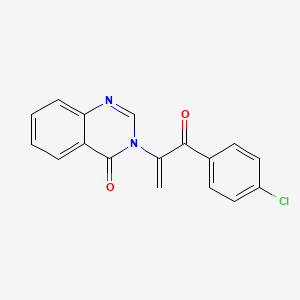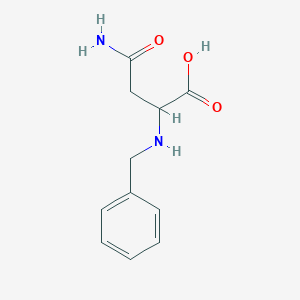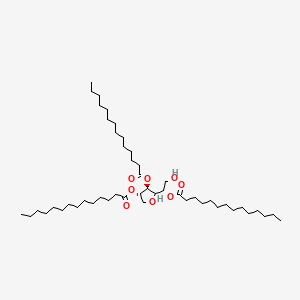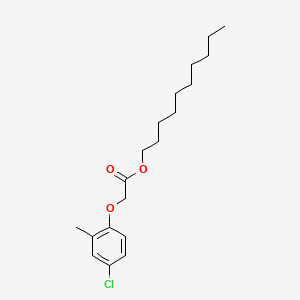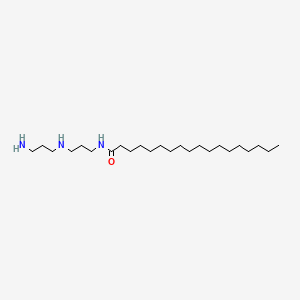
Undecabromoterphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecabromoterphenyl is a brominated flame retardant with the chemical formula C18H3Br11 . It is known for its high bromine content, which makes it highly effective in preventing the spread of fire. This compound is primarily used in various industrial applications, including electronics, textiles, and plastics, to enhance fire resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Undecabromoterphenyl is synthesized through the bromination of terphenyl. The process involves the reaction of terphenyl with bromine in the presence of a catalyst, typically iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure complete bromination, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination reactors. The process begins with the purification of terphenyl, followed by its reaction with bromine. The reaction mixture is then subjected to purification steps, including filtration and distillation, to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Undecabromoterphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: In which bromine atoms can be replaced by other functional groups.
Reduction Reactions: Where the bromine atoms are reduced to form lower brominated derivatives.
Oxidation Reactions: Leading to the formation of brominated phenols and other oxidation products.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Reduction Reactions: Often use reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Utilize oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
The major products formed from these reactions include lower brominated terphenyls, brominated phenols, and other brominated organic compounds.
Wissenschaftliche Forschungsanwendungen
Undecabromoterphenyl has a wide range of scientific research applications:
Chemistry: Used as a flame retardant additive in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its impact on enzyme activity and cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its high bromine content and stability.
Industry: Widely used in the electronics industry to improve the fire resistance of electronic components and in the textile industry to produce flame-retardant fabrics.
Wirkmechanismus
The mechanism of action of undecabromoterphenyl involves the release of bromine radicals when exposed to high temperatures. These bromine radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This reaction effectively slows down or stops the spread of fire. The molecular targets include the free radicals involved in the combustion process, and the pathways involve the formation and reaction of bromine radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decabromodiphenyl Ether (BDE-209): Another brominated flame retardant with similar applications but different chemical structure.
Hexabromocyclododecane (HBCD): Used in similar applications but has a different bromine content and structure.
Tetrabromobisphenol A (TBBPA): Commonly used in electronics but has different chemical properties.
Uniqueness
Undecabromoterphenyl is unique due to its high bromine content, which provides superior flame retardant properties compared to other brominated compounds. Its stability and effectiveness at high temperatures make it a preferred choice in applications requiring stringent fire safety standards.
Eigenschaften
CAS-Nummer |
83929-80-0 |
|---|---|
Molekularformel |
C18H3Br11 |
Molekulargewicht |
1098.2 g/mol |
IUPAC-Name |
1,2,3,4,5-pentabromo-6-[2,3,4,5-tetrabromo-6-(2,3-dibromophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H3Br11/c19-5-3-1-2-4(9(5)20)6-7(11(22)15(26)14(25)10(6)21)8-12(23)16(27)18(29)17(28)13(8)24/h1-3H |
InChI-Schlüssel |
VZGHPTHHEBVYQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



